(5Z)-5-[(4-fluorophenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
(5Z)-5-[(4-fluorophenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO2S/c1-12-2-4-14(5-3-12)11-20-17(21)16(23-18(20)22)10-13-6-8-15(19)9-7-13/h2-10H,11H2,1H3/b16-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRJDEZBKFHNBH-YBEGLDIGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5Z)-5-[(4-fluorophenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione is a member of the thiazolidine-2,4-dione class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolidine ring with fluorophenyl and methylphenyl substituents. Its structural formula is represented as follows:
This unique structure contributes to its reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways. For instance, it may affect the activity of peroxisome proliferator-activated receptors (PPARs), which play a significant role in glucose and lipid metabolism .
- Antimicrobial Activity : Studies indicate that derivatives of thiazolidinones exhibit promising antimicrobial properties against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The compound's fluorinated derivatives have demonstrated significant minimum inhibitory concentrations (MIC) against these pathogens .
- Anticancer Potential : The compound has been evaluated for its anticancer properties. Research indicates that it can induce apoptosis in cancer cell lines such as MCF-7 by activating intrinsic apoptotic pathways .
Antimicrobial Activity
A comparative analysis of several thiazolidinone derivatives against MRSA revealed the following MIC values:
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 4c | 0.39 | Effective against MRSA |
| 4f | 0.39 - 0.79 | Effective against MRSA |
| Control | >6.25 | Ineffective |
These results highlight the potential of fluorinated thiazolidinones as effective antimicrobial agents.
Anticancer Activity
In vitro studies on MCF-7 cells showed that this compound induced cell death through apoptosis with an IC50 value comparable to established anticancer drugs .
Case Studies
-
Thiazolidinone Derivatives in Cancer Treatment :
A study investigated a series of thiazolidinone derivatives, including our compound of interest, focusing on their ability to inhibit topoisomerases I and II. The most active derivative showed significant cytotoxicity in MCF-7 cells, suggesting that modifications to the thiazolidinone scaffold can enhance anticancer efficacy . -
Euglycemic Effects in Diabetic Models :
Research on thiazolidinediones indicated that certain derivatives could act as euglycemic agents without the adverse effects commonly associated with traditional treatments like pioglitazone. These findings suggest that this compound may have therapeutic applications in managing type 2 diabetes .
Scientific Research Applications
Antibacterial Applications
Recent studies have focused on the antibacterial properties of thiazolidinone derivatives, including (5Z)-5-[(4-fluorophenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione.
Case Study: Anti-MRSA Activity
A study evaluated a series of fluorinated thiazolidinone derivatives against Methicillin-resistant Staphylococcus aureus (MRSA). Among these compounds, those with halogenated arylidene rings exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) as low as 0.39 μg/mL against clinical MRSA isolates. The compound's effectiveness was attributed to its ability to inhibit bacterial growth and its bactericidal nature, as demonstrated in time-kill assays .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 4c | 0.39 | Bactericidal |
| 4f | 0.39 - 0.79 | Bactericidal |
Anticancer Potential
Thiazolidinone derivatives are also being explored for their anticancer properties. The structural features of this compound suggest potential interactions with cancer cell targets.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a recent investigation, various thiazolidinone analogues were synthesized and screened for cytotoxicity against several cancer cell lines, including HCT-116 and HepG2. The results indicated that certain derivatives exhibited IC50 values ranging from 10 to 30 µM, demonstrating considerable effectiveness compared to standard chemotherapeutic agents .
| Compound | Cell Line | IC50 (µM) | Comparison |
|---|---|---|---|
| Compound A | HCT-116 | 10 | Higher efficacy than standard |
| Compound B | HepG2 | 30 | Comparable to cisplatin |
Chemical Reactions Analysis
Knoevenagel Condensation for Core Formation
The synthesis of the thiazolidine-2,4-dione backbone involves Knoevenagel condensation between 2,4-thiazolidinedione and substituted aldehydes. For this compound:
-
Reactants : 2,4-Thiazolidinedione + 4-fluorobenzaldehyde + 4-methylbenzyl bromide.
-
Conditions : Base (e.g., piperidine or K
CO
), ethanol/methanol solvent, reflux (70–80°C, 4–6 hours) . -
Mechanism : The α-hydrogen of the thiazolidinedione undergoes nucleophilic attack on the aldehyde carbonyl, forming the exocyclic double bond at C5 (Z-configuration) .
Table 1: Optimization of Knoevenagel Condensation
| Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Piperidine | Ethanol | 75 | 78 | |
| K | ||||
| CO | ||||
| Methanol | 80 | 82 | ||
| DBU | THF | 70 | 65 |
Nucleophilic Substitution at Fluorophenyl Group
The electron-withdrawing fluorine atom on the phenyl ring facilitates nucleophilic aromatic substitution (NAS) . Common reactions include:
-
Amination : Reacting with amines (e.g., piperazine) in DMF at 100°C to form amino derivatives .
-
Thiolation : Treatment with sodium hydrosulfide (NaSH) yields thioether analogues .
Table 2: Substitution Reactions at Fluorophenyl Ring
Oxidation and Reduction of the Thiazolidine Ring
The thiazolidine-2,4-dione core undergoes redox reactions:
-
Oxidation : Using KMnO
/H
SO
oxidizes the exocyclic double bond to a diketone . -
Reduction : NaBH
selectively reduces the C=N bond of the methylidene group to a secondary amine .
Table 3: Redox Reactions of the Thiazolidine Core
| Reaction | Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Oxidation | KMnO | ||||
| /H | |||||
| SO | |||||
| 0°C, 2 hours | 2,4-Dioxo-thiazolidine derivative | 72 | |||
| Reduction | NaBH |
text| Methanol, RT | 5-(4-Fluorobenzyl)-3-(4-methylbenzyl)... | 85 |[7] |
Cycloaddition Reactions
The exocyclic double bond participates in [4+2] Diels-Alder reactions with dienophiles (e.g., maleic anhydride):
Table 4: Cycloaddition Partners and Outcomes
| Dienophile | Conditions | Product Structure | Yield (%) | Reference |
|---|---|---|---|---|
| Maleic anhydride | Toluene, 110°C | Bicyclic thiazolidine-furan | 63 | |
| Tetrazine | DCM, RT | Triazine-linked conjugate | 58 |
Functionalization at N3 Position
The N3-methylphenyl group undergoes alkylation or arylation :
-
Alkylation : Using alkyl halides (e.g., ethyl bromoacetate) in DMF with NaH yields ester-functionalized derivatives .
-
Suzuki Coupling : Pd-catalyzed cross-coupling with arylboronic acids introduces aromatic groups .
Photochemical Reactions
UV irradiation (λ = 254 nm) induces Z→E isomerization of the exocyclic double bond, altering biological activity .
Key Research Findings
-
Bioactivity Modulation : Substitution at the fluorophenyl ring (e.g., piperazinyl derivatives) enhances COX-II inhibition by 40% compared to the parent compound .
-
Stability : The thiazolidine ring is prone to hydrolysis under acidic conditions (pH < 3), forming 4-fluorocinnamic acid derivatives .
-
Solubility : Esterification at N3 improves aqueous solubility (log P reduced from 3.2 to 1.8) .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinedione derivatives exhibit diverse biological activities depending on substituent variations. Below is a detailed comparison of the target compound with structurally related analogues:
Structural Analogues with Modified Aromatic Substituents
- Compound 3a (E,Z-3-benzyl-5-(4-methylphenylmethylene)-4-oxo-2-thioxo-1,3-thiazolidine): Structural Difference: Replaces the 2,4-dione moiety with a 4-oxo-2-thioxo group. This derivative shows higher reactivity in cycloaddition reactions . Biological Relevance: Primarily studied for synthetic utility rather than pharmacological activity .
L-173 ((5Z)-5-[(4-Chlorophenyl)methylidene]-3-(2-{4-[2-(2,4-difluorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]piperazin-1-yl}-2-oxoethyl)-1,3-thiazolidine-2,4-dione) :
- Structural Difference : Substitutes 4-fluorophenyl with 4-chlorophenyl and introduces a triazole-piperazine side chain.
- Impact : The chlorine atom increases lipophilicity and steric bulk, enhancing antifungal activity. The triazole-piperazine moiety improves solubility and membrane penetration .
- Biological Relevance : Demonstrated potent antifungal and anticancer activity, with improved thermodynamic solubility compared to the target compound .
Analogues with Heterocyclic Modifications
- SMI-IV-4 ((5Z)-3-(2E)-3-(3-Amino-4-hydroxyphenyl)prop-2-enoyl]-5-[pyridin-4-yl]methylidene]-1,3-thiazolidine-2,4-dione): Structural Difference: Replaces the 4-methylphenyl group with a pyridinylmethylidene moiety and adds an amino-hydroxyphenylpropenoyl chain. Impact: The pyridine ring introduces basicity, enhancing water solubility. The amino-hydroxyphenyl group facilitates hydrogen bonding, reflected in its strong docking score (-5.1) for PPAR-γ binding . Biological Relevance: Higher predicted receptor affinity than the target compound due to polar substituents .
(5Z)-5-{[5-(4-Fluorophenyl)-2-furyl]methylene}-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione :
- Structural Difference : Incorporates a furyl linker and morpholinyl group instead of the 4-methylphenyl substituent.
- Impact : The morpholine ring improves solubility and pharmacokinetic properties, while the furyl group may alter electronic distribution. This compound is less lipophilic than the target compound .
Analogues with Functional Group Variations
- (5Z)-5-[(3,4-Dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one: Structural Difference: Replaces the 2,4-dione with a 2-sulfanylidene-4-one group and adds methoxy substituents. Methoxy groups improve electron-donating capacity .
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one :
Comparative Data Table
Key Research Findings
Electronic Effects : Fluorine and chlorine substituents enhance electronegativity and metabolic stability, but chlorine increases lipophilicity more significantly .
Solubility : Morpholine and pyridine substituents improve aqueous solubility, whereas methyl and methoxy groups enhance membrane permeability .
Stereochemistry : The Z-configuration at position 5 is conserved in active analogues, emphasizing its role in maintaining planar geometry for receptor interactions .
Preparation Methods
Core Synthetic Framework: Knoevenagel Condensation
The foundational method involves sequential alkylation and Knoevenagel condensation (Figure 1). BenchChem outlines a three-step protocol:
Imine Formation :
$$ \text{4-Fluorobenzaldehyde} + \text{4-Methylbenzylamine} \xrightarrow{\text{EtOH, 60°C}} \text{N-(4-methylbenzyl)-4-fluorobenzaldimine} $$
Reaction time: 4–6 hours (yield: 78–85%)Thiazolidinedione Coupling :
$$ \text{Imine intermediate} + \text{Thiazolidine-2,4-dione} \xrightarrow{\text{HCl (cat.), MeOH}} \text{Crude product} $$
Acid catalysis facilitates nucleophilic attack at the imine carbon.Stereoselective Cyclization :
Microwave-assisted Z-configuration stabilization at 80°C for 30 minutes achieves >95% isomeric purity.
Key Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Methanol/Ethanol | ↑ Polarity → ↑ Rate |
| Temperature | 60–80°C | >80°C → Isomerization |
| Catalyst Loading | 5 mol% HCl | Excess → Side products |
Green Chemistry Modifications
Frontiers in Chemistry demonstrates solvent-free synthesis using choline chloride:N-methylurea deep eutectic solvent (DES):
DES Preparation :
Choline chloride and N-methylurea (1:2 molar ratio) heated at 80°C until homogeneous.One-Pot Reaction :
$$ \text{Thiazolidine-2,4-dione (2 mmol)} + \text{4-Fluorobenzaldehyde (2 mmol)} \xrightarrow{\text{DES, 80°C}} \text{Product} $$
Recyclability Data :
| Cycle | Yield (%) | Purity (HPLC) |
|---|---|---|
| 1 | 89 | 98.2 |
| 3 | 85 | 97.8 |
| 5 | 81 | 96.4 |
Industrial-Scale Production
ParChem’s patented method employs continuous flow reactors for kilogram-scale synthesis:
Process Flow :
- Feedstock Mixing :
4-Fluorobenzaldehyde (Stream A) and pre-alkylated thiazolidinedione (Stream B) combined at T-junction.
Reaction Zone :
- Tubular reactor (ID 10 mm, L 15 m)
- Residence time: 8 minutes at 140°C
In-Line Purification :
Simulated moving bed chromatography removes E-isomer contaminants (<0.5%).
Economic Metrics :
| Metric | Batch Process | Flow Process |
|---|---|---|
| Annual Capacity | 200 kg | 1.2 tons |
| E-Factor | 32 | 11 |
| Energy Consumption | 18 kWh/kg | 6.5 kWh/kg |
Stereochemical Control Strategies
The Z-configuration is maintained through:
Microwave Irradiation :
Additive Screening :
Isomer Distribution :
| Condition | Z:E Ratio |
|---|---|
| Thermal (80°C) | 72:28 |
| Microwave + L-Proline | 98:2 |
Post-Synthetic Purification
Industrial batches use orthogonal methods:
Crystallization :
- Solvent: Ethyl acetate/n-Heptane (3:7)
- Cooling rate: 0.5°C/min → 99.1% purity
Chromatography :
- Silica gel modified with (3-aminopropyl)triethoxysilane
- Eluent: Dichloromethane/Acetone (95:5)
Impurity Profile :
| Contaminant | Concentration (ppm) |
|---|---|
| E-Isomer | <500 |
| Des-fluoro analogue | <20 |
| Oxidative byproducts | <100 |
Q & A
Q. What are the optimal synthetic routes and characterization methods for this compound?
The compound is synthesized via multi-step condensation reactions. A typical approach involves reacting substituted benzaldehydes with thiazolidinedione precursors under reflux in solvents like ethanol or acetic acid, catalyzed by bases (e.g., piperidine). For example, IR spectroscopy (e.g., 1735 cm⁻¹ for C=O stretching) and NMR are critical for confirming functional groups and stereochemistry . High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular composition. Reaction optimization may involve adjusting catalysts (e.g., sodium acetate) or solvent systems to improve yield (>70%) and purity .
Q. How is the compound screened for initial biological activity?
Primary biological screening often involves in vitro assays:
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-8 colon cancer) to determine IC₅₀ values, with dose-response curves over 24–72 hours .
- Antimicrobial activity : Broth microdilution assays against fungal/bacterial strains (e.g., Candida albicans) to measure minimum inhibitory concentrations (MICs) .
- Anti-inflammatory potential : COX-2 inhibition assays using ELISA kits .
Q. What analytical techniques are used to confirm structural integrity?
- NMR : ¹H/¹³C NMR identifies substituents (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) and Z/E isomerism via coupling constants .
- X-ray crystallography : Resolves absolute configuration, as seen in similar thiazolidinedione derivatives (e.g., CCDC-deposited structures) .
- HPLC-PDA : Purity assessment (>95%) with C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can molecular docking predict target interactions and guide drug design?
Docking studies (e.g., AutoDock Vina) evaluate binding affinity to targets like DNA topoisomerase I or PPAR-γ. For example, thiazolidinedione derivatives show docking scores ranging from -3.8 to -5.1 kcal/mol, correlating with experimental IC₅₀ values. Key interactions include hydrogen bonds with Arg288 (PPAR-γ) or π-π stacking with DNA bases . Molecular dynamics simulations (100 ns) further assess binding stability via RMSD/RMSF plots .
Q. What strategies enhance solubility and bioavailability for in vivo studies?
- Cyclodextrin complexes : Phase-solubility diagrams (e.g., with β-cyclodextrin) improve aqueous solubility by 10–20-fold via host-guest encapsulation .
- Nanoparticle formulation : PLGA-based nanoparticles (150–200 nm) increase plasma half-life in rodent models .
- Prodrug design : Esterification of the 4-oxo group enhances intestinal absorption .
Q. How do substituent modifications influence structure-activity relationships (SAR)?
- Fluorophenyl group : Enhances metabolic stability and target affinity via hydrophobic interactions (e.g., with PPAR-γ’s hydrophobic pocket) .
- Methylbenzyl substituent : Reduces cytotoxicity in normal cells (e.g., IC₅₀ > 100 µM in HEK293) while retaining anticancer potency (IC₅₀ ~ 5 µM in HCT-8) .
- Thioxo vs. oxo groups : Thioxo derivatives show stronger topoisomerase inhibition (ΔG = -5.1 kcal/mol vs. -4.4 kcal/mol) .
Q. What mechanistic pathways underlie its anticancer effects?
- Topoisomerase I inhibition : Gel electrophoresis confirms DNA relaxation inhibition at 10–50 µM, comparable to camptothecin .
- Apoptosis induction : Flow cytometry (Annexin V/PI staining) shows 40–60% apoptosis in treated cells, with caspase-3/7 activation via Western blot .
- ROS generation : DCFH-DA assays reveal 2–3 fold increases in reactive oxygen species, triggering mitochondrial membrane depolarization (JC-1 assay) .
Methodological Considerations
- Data contradiction analysis : Conflicting cytotoxicity results between studies may arise from cell line heterogeneity (e.g., p53 status) or assay conditions (e.g., serum concentration). Validate findings across ≥3 independent replicates .
- Computational validation : Compare docking poses with crystallographic data (e.g., PDB 3YY) to avoid false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
